molecular formula C15H24N2 B1417774 N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine CAS No. 1155985-58-2

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine

Cat. No. B1417774
M. Wt: 232.36 g/mol
InChI Key: RLZBSHOZSVRLIB-UHFFFAOYSA-N
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Description

“N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C15H24N2 . It has a molecular weight of 232.36 g/mol.


Molecular Structure Analysis

The molecular structure of “N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine” consists of a benzene ring substituted with a cyclohexyl group, an ethyl group, and two amine groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine” is a solid at room temperature . Other physical and chemical properties such as its melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally.

Scientific Research Applications

Molecular Structure and Interactions

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine and its isomers demonstrate interesting molecular structures and interactions. These molecules generally exhibit effective conformations, particularly between the pyridine rings and the bridging cyclohexane rings. The molecular structures of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines are crucial for understanding their crystal packing, dominated by C–H⋯Npyridine interactions. These interactions play a pivotal role in determining the physical properties and potential applications of these compounds (Lai, Mohr, & Tiekink, 2006).

Materials Synthesis and Characterization

Synthesis and Characterization

The synthesis and characterization of compounds related to N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine involve intricate processes. For example, (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine was prepared and characterized through sophisticated techniques, indicating the complexity and the level of precision required in handling such compounds (Belda et al., 2023).

Advanced Material Applications

Polyimides and Engineering Plastics

Certain derivatives of N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine have been utilized in the synthesis of advanced materials. For instance, novel redox-active polyimides with unsymmetrical and noncoplanar carbazole units have been synthesized from a novel diamine monomer. These polyimides show promising properties as potential candidates for hole transporting materials in organic light-emitting diodes (OLEDs), indicating their significance in the field of electronic materials (Iqbal et al., 2016). Additionally, a new series of polyimides with azomethine functionality in the backbone were synthesized, demonstrating attractive properties for high-performance engineering plastics and starting material for the fabrication of new polymers (Iqbal, Khosa, Jamal, & Hamid, 2015).

Luminescent Properties and Optical Applications

Luminescent Properties

Compounds derived from N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine have been noted for their luminescent properties. Chiral mononuclear and one-dimensional cadmium(II) complexes constructed by derivatives of this compound have displayed luminescent properties, suggesting potential applications as optical materials. The positional isomerism of the ligands plays a crucial role in the formation and properties of these complexes (Cheng et al., 2013).

Safety And Hazards

The safety data for “N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine” indicates that it may be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if you feel unwell .

properties

IUPAC Name

4-N-cyclohexyl-4-N-ethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBSHOZSVRLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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